
5-Aminoquinoline-8-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoquinoline-8-thiol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Aminoquinoline-8-thiol, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base.
Doebner-Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
化学反应分析
Types of Reactions
5-Aminoquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, secondary amines, and various substituted quinoline derivatives .
科学研究应用
5-Aminoquinoline-8-thiol has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: Quinoline derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 5-Aminoquinoline-8-thiol involves its interaction with various molecular targets and pathways. For example, in antimalarial activity, quinoline derivatives are known to interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, quinoline derivatives can generate reactive oxygen species, leading to oxidative stress and cell death .
相似化合物的比较
Similar Compounds
Some similar compounds to 5-Aminoquinoline-8-thiol include:
Primaquine: An antimalarial drug that also belongs to the 8-aminoquinoline family.
Tafenoquine: Another antimalarial drug with a similar structure and mechanism of action.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Uniqueness
This compound is unique due to its thiol group, which imparts distinct chemical reactivity and potential for forming metal complexes. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
属性
CAS 编号 |
50825-75-7 |
|---|---|
分子式 |
C9H8N2S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
5-aminoquinoline-8-thiol |
InChI |
InChI=1S/C9H8N2S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 |
InChI 键 |
DDJGBTRFBDNVIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


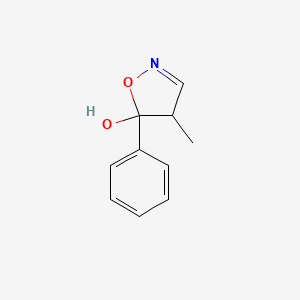

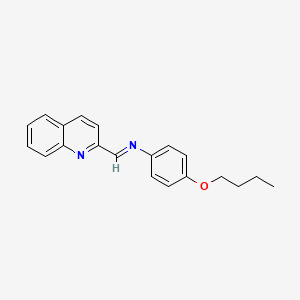
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
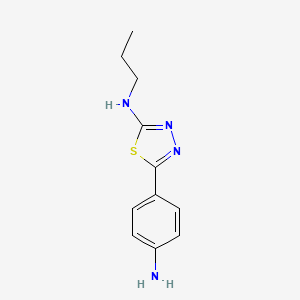
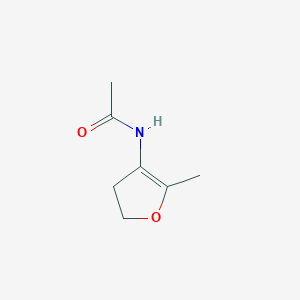
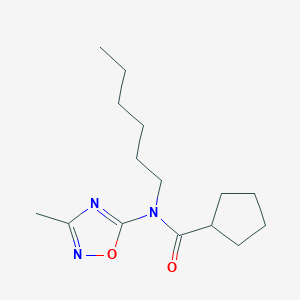
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)

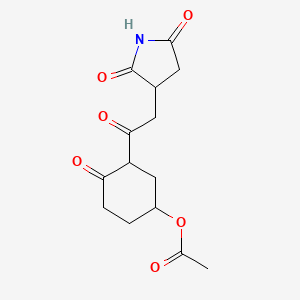
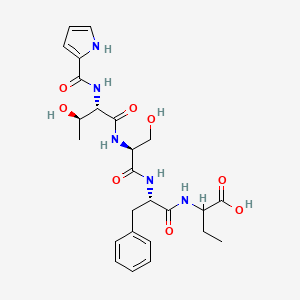
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
